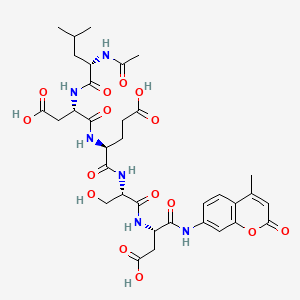

Ac-LDESD-AMC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H44N6O15 |

|---|---|

Molecular Weight |

776.7 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C34H44N6O15/c1-15(2)9-21(35-17(4)42)32(52)38-23(13-28(47)48)33(53)37-20(7-8-26(43)44)30(50)40-24(14-41)34(54)39-22(12-27(45)46)31(51)36-18-5-6-19-16(3)10-29(49)55-25(19)11-18/h5-6,10-11,15,20-24,41H,7-9,12-14H2,1-4H3,(H,35,42)(H,36,51)(H,37,53)(H,38,52)(H,39,54)(H,40,50)(H,43,44)(H,45,46)(H,47,48)/t20-,21-,22-,23-,24-/m0/s1 |

InChI Key |

OYKCEQVPFXNIAB-LSBAASHUSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Ac-LDESD-AMC Cleavage by Caspases

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular mechanisms governing the cleavage of the fluorogenic substrate Ac-LDESD-AMC by caspases. It explores the substrate specificity, enzymatic kinetics, relevant signaling pathways, and a detailed protocol for its use in experimental settings.

Executive Summary

The pentapeptide this compound serves as a fluorogenic substrate for certain members of the caspase family of cysteine-aspartic proteases, particularly caspase-2 and caspase-3. Cleavage of this substrate is a critical tool for monitoring caspase activity in research and drug discovery, particularly in the context of apoptosis. The mechanism of cleavage is dictated by the specific amino acid sequence of the substrate, which interacts with the active site of the caspase. Upon cleavage of the amide bond between the aspartate (D) residue and the 7-amino-4-methylcoumarin (AMC) group, the AMC fluorophore is released, resulting in a quantifiable fluorescent signal. This guide delves into the structural basis of this interaction, the kinetics of the reaction, and the biological pathways in which this process is a key event.

The Mechanism of this compound Cleavage

Caspases are endoproteases that play essential roles in apoptosis and inflammation. Their proteolytic activity is directed towards specific tetra- or pentapeptide sequences within their target substrates, with an absolute requirement for an aspartate residue at the P1 position, immediately preceding the cleavage site. The specificity of different caspases is determined by the amino acid residues at the P2, P3, P4, and in some cases, the P5 positions.

The this compound substrate has the sequence Leu-Asp-Glu-Ser-Asp. The cleavage occurs after the terminal aspartate residue, releasing the fluorescent AMC molecule. While initially described as a caspase-2 inhibitor, it is more accurately characterized as a fluorogenic substrate for both caspase-2 and caspase-3.

The recognition and cleavage of this pentapeptide are governed by specific interactions within the caspase active site:

-

P1 Aspartate: The carboxylate side chain of the P1 aspartate residue forms critical hydrogen bonds with conserved arginine and glutamine residues in the S1 pocket of the caspase active site. This interaction anchors the substrate in the correct orientation for catalysis.

-

P5 Leucine Recognition: Unlike many caspases that primarily recognize a tetrapeptide motif, both caspase-2 and caspase-3 have an S5 subsite that can accommodate and interact with a P5 residue. Structural studies have revealed that in caspase-3, the hydrophobic side chains of Phe250 and Phe252 form a hydrophobic pocket that interacts with the P5 leucine of the LDESD sequence. This interaction at the S5 site can enhance the efficiency of substrate binding and cleavage.[1][2] The presence of a hydrophobic residue at the P5 position has been shown to be kinetically important for more efficient hydrolysis by caspase-3.[2]

The catalytic mechanism itself follows a canonical cysteine protease pathway involving a catalytic dyad of cysteine and histidine. The cysteine thiol is activated to a thiolate anion, which performs a nucleophilic attack on the carbonyl carbon of the P1 aspartate, leading to the formation of a tetrahedral intermediate and subsequent release of the AMC group.

Quantitative Data on Caspase Substrate Cleavage

| Caspase | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Caspase-3 | Ac-DEVD-AMC | 10 | N/A | N/A |

| Caspase-3 | Ac-DEVD-ACC | 21 | N/A | N/A |

| Caspase-2 | Ac-VDVAD-ACC | 11 | N/A | N/A |

| Caspase-6 | Ac-DEVD-ACC | 468 | N/A | N/A |

| Caspase-7 | Ac-DEVD-ACC | 57 | N/A | N/A |

| Caspase-8 | Ac-LEHD-ACC | 15 | N/A | N/A |

| Caspase-9 | Ac-LEHD-ACC | 106 | N/A | N/A |

N/A: Data not available in the cited sources. The provided Km values from one study indicate the substrate concentration at which the reaction rate is half of Vmax, reflecting the affinity of the enzyme for the substrate.[3] Another source reports a Km of 10 µM for Ac-DEVD-AMC with Caspase-3.[4]

Signaling Pathways Involving Caspase-2 Activation and Substrate Cleavage

This compound is a valuable tool for studying the activity of caspase-2, an initiator caspase implicated in specific apoptotic pathways, particularly in response to cellular stress such as DNA damage.

Caspase-2 Activation via the PIDDosome:

In response to stimuli like genotoxic stress, caspase-2 is activated through dimerization on a large protein complex known as the PIDDosome.[5][6] This complex consists of the protein PIDD1 (p53-induced protein with a death domain) and the adaptor protein RAIDD (RIP-associated ICH-1/CED-3 homologous protein with a death domain). The assembly of the PIDDosome brings pro-caspase-2 molecules into close proximity, facilitating their auto-processing and activation.

Downstream Events:

Once activated, caspase-2 can cleave a specific set of substrates to propagate the apoptotic signal. A key substrate is Bid (BH3 interacting-domain death agonist). Cleavage of Bid by caspase-2 generates truncated Bid (tBid), which then translocates to the mitochondria. At the mitochondria, tBid interacts with Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors into the cytosol, which then activate the executioner caspases, such as caspase-3 and -7, leading to the dismantling of the cell.

The use of this compound in cellular assays allows for the sensitive detection of caspase-2 activation within this pathway, providing insights into the upstream signaling events and the efficacy of potential therapeutic modulators.

Below is a diagram illustrating the caspase-2 signaling pathway.

Caption: Caspase-2 signaling pathway initiated by DNA damage.

Experimental Protocol for Caspase Activity Assay using this compound

This protocol outlines the steps for a fluorometric assay to measure caspase activity in cell lysates using this compound.

5.1 Materials and Reagents

-

This compound substrate (e.g., from Echelon Biosciences or MedChemExpress)

-

Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol.

-

Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10% glycerol.

-

Dithiothreitol (DTT), 1 M stock solution.

-

Recombinant active caspase-2 or caspase-3 (for positive controls).

-

Caspase inhibitor (e.g., Z-VAD-FMK) for negative controls.

-

Black, flat-bottom 96-well microplate.

-

Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.

-

7-amino-4-methylcoumarin (AMC) standard for calibration.

5.2 Experimental Workflow

The following diagram provides a high-level overview of the experimental workflow.

Caption: Workflow for a fluorometric caspase activity assay.

5.3 Detailed Procedure

-

Preparation of Reagents:

-

Prepare 1x Assay Buffer and add DTT to a final concentration of 10 mM immediately before use. Keep on ice.

-

Reconstitute this compound in DMSO to create a stock solution (e.g., 10 mM). Store at -20°C, protected from light.

-

Prepare a working solution of this compound by diluting the stock solution in 1x Assay Buffer (with DTT) to the desired final concentration (typically 20-50 µM).

-

-

Cell Lysate Preparation:

-

Induce apoptosis in your cell line of choice using a known stimulus. Include a non-induced control group.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10-30 minutes.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

In a 96-well black microplate, add your cell lysates (typically 20-100 µg of protein per well). Adjust the volume with 1x Assay Buffer (with DTT) to 50 µL per well.

-

Include the following controls:

-

Blank: 50 µL of Assay Buffer only (for background fluorescence).

-

Positive Control: Recombinant active caspase-2 or -3 in Assay Buffer.

-

Negative Control: Apoptotic lysate pre-incubated with a caspase inhibitor.

-

-

AMC Standard Curve: Prepare serial dilutions of the AMC standard in Assay Buffer to generate a standard curve for quantifying the amount of cleaved substrate.

-

-

Reaction and Measurement:

-

Initiate the reaction by adding 50 µL of the this compound working solution to each well, bringing the total volume to 100 µL.

-

Immediately place the plate in a fluorescence reader pre-warmed to 37°C.

-

Measure the fluorescence intensity (Ex: 380 nm, Em: 460 nm).

-

Kinetic Reading: Record fluorescence every 5-10 minutes for 1-2 hours. The rate of increase in fluorescence is proportional to the caspase activity.

-

Endpoint Reading: Incubate the plate at 37°C for 1-2 hours, protected from light, and then measure the final fluorescence.

-

-

-

Data Analysis:

-

Subtract the background fluorescence (from the blank wells) from all readings.

-

For kinetic assays, determine the reaction rate (V0) from the linear portion of the fluorescence versus time plot.

-

For endpoint assays, use the final fluorescence values.

-

Use the AMC standard curve to convert the relative fluorescence units (RFU) to the amount of AMC produced (in pmol or nmol).

-

Express caspase activity as pmol of AMC released per minute per µg of protein.

-

Conclusion

The cleavage of this compound by caspases is a specific molecular event driven by the interaction of the pentapeptide substrate with the active site of the enzyme, with notable contributions from the P5 leucine residue in enhancing recognition by caspases like caspase-3. While specific kinetic data for this substrate remains to be fully characterized in the literature, its utility in fluorometric assays is well-established. As a tool to probe the activity of caspase-2 and, to some extent, caspase-3, this compound provides researchers and drug development professionals with a valuable method to investigate the intricate signaling pathways of apoptosis and to screen for novel therapeutic agents that modulate these processes. The detailed protocol provided herein offers a robust framework for the practical application of this substrate in a laboratory setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural and kinetic analysis of caspase-3 reveals role for s5 binding site in substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caspase selective reagents for diagnosing apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bdbiosciences.com [bdbiosciences.com]

- 5. Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to Studying Apoptosis Induction Pathways Using Fluorogenic Caspase-6 Assays

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and methodologies for studying apoptosis through the specific measurement of caspase-6 activity. Caspase-6, an executioner caspase, plays a critical role in the apoptotic cascade and is a key target in various pathologies, including neurodegenerative diseases.[1] The use of fluorogenic substrates allows for the sensitive and quantitative measurement of its enzymatic activity, providing valuable insights into apoptosis induction pathways.

The Role of Caspase-6 in Apoptosis

Apoptosis, or programmed cell death, is a fundamental process for tissue homeostasis, development, and elimination of damaged cells.[2] It is executed by a family of cysteine proteases known as caspases. These enzymes are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade.[3] Caspases are broadly categorized into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-6, caspase-7).[4]

While classified as an executioner caspase, caspase-6 possesses unique activation and regulatory mechanisms.[1] It can be activated by initiator caspases, by caspase-3, or through self-processing.[4][5] Once active, caspase-6 cleaves specific cellular substrates, including nuclear lamins, leading to the characteristic nuclear shrinkage observed during apoptosis.[4] Notably, caspase-6 can also activate caspase-8, creating a potential feedback loop that amplifies the apoptotic signal.[6] Its distinct roles have also implicated it in non-apoptotic functions, including innate immunity and neurodegeneration, such as in Huntington's and Alzheimer's disease.[1][7]

Principle of the Fluorogenic Caspase-6 Assay

The activity of caspase-6 can be reliably measured using a fluorogenic assay. This method employs a synthetic peptide substrate that mimics the caspase-6 cleavage site, conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).

Substrate Specificity: The preferred amino acid recognition sequence for caspase-6 is Val-Glu-Ile-Asp (VEID). Therefore, the substrate Ac-VEID-AMC is highly specific for measuring caspase-6 activity.[8] While other caspase substrates exist, such as Ac-LDESD-AMC, literature indicates it is preferentially cleaved by caspase-2 and caspase-3, making it less suitable for specific caspase-6 analysis.[9] The use of a highly selective substrate like Ac-VEID-AMC is crucial for obtaining accurate and unambiguous results.

Assay Mechanism: In its intact form, the Ac-VEID-AMC substrate is non-fluorescent as the AMC molecule's fluorescence is quenched. When active caspase-6 is present in a sample (e.g., a cell lysate), it recognizes and cleaves the peptide at the aspartate residue. This cleavage releases the free AMC molecule, which is highly fluorescent. The intensity of the emitted fluorescence is directly proportional to the amount of active caspase-6 in the sample. The fluorescence of free AMC can be measured using a spectrofluorometer or a fluorescence microplate reader, with excitation typically around 360-380 nm and emission at 440-460 nm.[9][10][11]

Signaling Pathways Involving Caspase-6 Activation

Caspase-6 can be activated through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. The following diagram illustrates the central position of caspase-6 in the apoptotic signaling cascade.

Caption: Caspase-6 activation in extrinsic and intrinsic apoptosis.

Detailed Experimental Protocol for Caspase-6 Activity Assay

This protocol provides a general framework for measuring caspase-6 activity in cell lysates using the fluorogenic substrate Ac-VEID-AMC. Optimization may be required depending on the cell type and experimental conditions.

Materials and Reagents

-

Cells of interest (adherent or suspension)

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide) or experimental compound

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

Protease inhibitor cocktail

-

Bradford reagent or BCA protein assay kit

-

Ac-VEID-AMC substrate (stock solution in DMSO, e.g., 10 mM)

-

2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% glycerol)

-

96-well black microplate, flat bottom

-

Fluorescence microplate reader

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure.

Caption: Experimental workflow for the fluorogenic caspase-6 assay.

Step-by-Step Procedure

-

Induction of Apoptosis: Seed cells and treat with your compound of interest for the desired time. Include a positive control (e.g., 1 µM staurosporine for 4-6 hours) and a negative (vehicle) control.

-

Cell Lysate Preparation:

-

Harvest cells (for adherent cells, scrape; for suspension, centrifuge).

-

Wash cells once with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer containing protease inhibitors.

-

Incubate on ice for 15-20 minutes with periodic vortexing.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant (cytosolic extract) to a new pre-chilled tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay. This is essential for normalizing caspase activity.

-

Assay Reaction:

-

In a 96-well black plate, add 50 µL of 2X Reaction Buffer to each well.

-

Add 20-50 µg of protein lysate to each well and adjust the volume to 95 µL with Cell Lysis Buffer.

-

To initiate the reaction, add 5 µL of 1 mM Ac-VEID-AMC substrate to each well (final concentration: 50 µM).

-

Include a blank control containing lysis buffer and substrate but no cell lysate.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm. Readings can be taken kinetically or as an endpoint measurement.

-

Data Presentation and Interpretation

Quantitative data from the assay should be clearly structured for comparison. After subtracting the blank reading, caspase-6 activity can be expressed as Relative Fluorescence Units (RFU) per microgram of protein.

Table 1: Key Parameters for Caspase-6 Fluorogenic Assay

| Parameter | Recommended Value |

| Substrate | Ac-VEID-AMC |

| Substrate Stock Conc. | 10 mM in DMSO |

| Substrate Final Conc. | 50 µM |

| Excitation Wavelength | 360 - 380 nm |

| Emission Wavelength | 440 - 460 nm |

| Incubation Temperature | 37°C |

| Incubation Time | 1 - 2 hours |

| Protein per Reaction | 20 - 50 µg |

Table 2: Example Data Analysis

| Sample | Protein (µg) | Raw Fluorescence (RFU) | Net Fluorescence (RFU) | Normalized Activity (RFU/µg) | Fold Change vs. Control |

| Blank | 0 | 150 | - | - | - |

| Control (Vehicle) | 50 | 450 | 300 | 6.0 | 1.0 |

| Compound X (10 µM) | 50 | 2400 | 2250 | 45.0 | 7.5 |

| Staurosporine (1 µM) | 50 | 4650 | 4500 | 90.0 | 15.0 |

An increase in the normalized fluorescence intensity in treated samples compared to the untreated control indicates the activation of caspase-6, suggesting the induction of apoptosis through a pathway involving this caspase. The magnitude of the increase provides a quantitative measure of the apoptotic response. For further validation, results can be correlated with other apoptosis assays, such as Annexin V staining or PARP cleavage analysis by Western blot.

References

- 1. Activation and regulation of caspase-6 and its role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of the novel substrates for caspase-6 in apoptosis using proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caspase 6 - Wikipedia [en.wikipedia.org]

- 4. pnas.org [pnas.org]

- 5. embopress.org [embopress.org]

- 6. Caspase-6 is the direct activator of caspase-8 in the cytochrome c-induced apoptosis pathway: absolute requirement for removal of caspase-6 prodomain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Caspase-6 Is a Key Regulator of Innate Immunity, Inflammasome Activation, and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ac-Leu-Asp-Glu-Ser-Asp-AMC (Caspase 2/3 Substrate) - Echelon Biosciences [echelon-inc.com]

- 10. bdbiosciences.com [bdbiosciences.com]

- 11. caymanchem.com [caymanchem.com]

Unveiling Ac-LDESD-AMC: A Technical Guide to a Novel Caspase Substrate

For Immediate Release

A deep dive into the discovery, characterization, and application of the fluorogenic caspase substrate, Acetyl-L-Leucyl-L-α-aspartyl-L-α-glutamyl-L-seryl-L-α-aspartyl-7-amino-4-methylcoumarin (Ac-LDESD-AMC), tailored for researchers, scientists, and professionals in drug development.

This technical guide provides a comprehensive overview of this compound, a pentapeptide substrate recognized by key executioner caspases, offering insights into its development, mechanism of action, and practical applications in apoptosis research and drug discovery.

Introduction: The Quest for Specific Caspase Substrates

Caspases, a family of cysteine-aspartic proteases, are central players in the orchestrated process of apoptosis or programmed cell death. Their dysregulation is implicated in a multitude of human diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. Consequently, the accurate measurement of caspase activity is paramount for understanding disease pathogenesis and for the development of novel therapeutics.

The development of specific fluorogenic substrates has been instrumental in advancing caspase research. These substrates typically consist of a peptide sequence recognized by a specific caspase, linked to a fluorescent reporter molecule like 7-amino-4-methylcoumarin (AMC). Upon cleavage by the active caspase, the AMC molecule is liberated, resulting in a measurable fluorescent signal that is directly proportional to the enzyme's activity. While tetrapeptide substrates have been the cornerstone of caspase research, the exploration of longer peptide sequences has opened new avenues for enhancing substrate specificity and efficiency.

Discovery and Rationale for the LDESD Sequence

The discovery of this compound as a caspase substrate stems from investigations into the structural and kinetic nuances of caspase-substrate interactions, particularly focusing on the residues beyond the canonical P4-P1 recognition motif. The LDESD sequence represents a deliberate design to probe the extended substrate binding pockets of caspases, specifically the S5 pocket.

Research into the substrate specificity of executioner caspases, such as caspase-3 and caspase-7, and the initiator caspase-2, has revealed that residues in the P5 position can significantly influence substrate recognition and cleavage efficiency. The leucine residue at the P5 position of this compound was found to favorably interact with a hydrophobic pocket in the S5 binding site of certain caspases, thereby enhancing its recognition and cleavage.

A pivotal study by Weber et al. provided the structural basis for the recognition of the P5 leucine in the LDESD sequence by caspase-3. The crystal structure of caspase-3 in complex with the corresponding aldehyde inhibitor (Ac-LDESD-CHO) revealed that the P5 leucine side chain nestles into a hydrophobic pocket formed by Phe250 and Phe252, providing a clear rationale for the enhanced recognition of this pentapeptide.[1] This structural insight has been fundamental in establishing the utility of this compound as a tool for studying caspases that possess a compatible S5 binding site.

Biochemical and Kinetic Characterization

This compound has been characterized as a fluorogenic substrate for both caspase-2 and caspase-3 .[1] Upon enzymatic cleavage at the C-terminal side of the aspartate residue (P1), the free AMC fluorophore is released, which can be detected by measuring the fluorescence at an emission wavelength of 440-460 nm with an excitation wavelength of 360-380 nm.

Quantitative Data

While extensive kinetic data for this compound is still emerging in the literature, the available information highlights its utility as a substrate for specific caspases. The following table summarizes the known specificities. Kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) are crucial for comparing the efficiency of cleavage by different caspases.

| Caspase | Substrate Specificity | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Caspase-2 | Yes | Data not available | Data not available | Data not available |

| Caspase-3 | Yes | Data not available | Data not available | Data not available |

Researchers are encouraged to determine these kinetic parameters empirically for their specific experimental conditions.

Signaling Pathways and Biological Relevance

Caspase-2 and caspase-3 are integral components of the apoptotic signaling cascade. Understanding their distinct and overlapping roles is crucial for dissecting the complex mechanisms of programmed cell death.

Caspase-2 is considered an initiator caspase, activated upstream in response to cellular stress signals such as DNA damage. It can then trigger the downstream executioner caspases.

Caspase-3 , along with caspase-7, is a primary executioner caspase. Once activated by initiator caspases, it cleaves a broad spectrum of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

The ability of this compound to be cleaved by both caspase-2 and caspase-3 makes it a valuable tool for studying the interplay between these two key apoptotic proteases.

Experimental Protocols

The following provides a general framework for utilizing this compound in a fluorometric caspase activity assay. It is essential to optimize the conditions for each specific experimental setup.

Materials

-

This compound substrate

-

Recombinant human caspase-2 or caspase-3 (for positive controls)

-

Cell lysates or purified protein samples

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

-

96-well black microplate

-

Fluorometric plate reader with excitation at 360-380 nm and emission at 440-460 nm

Preparation of Reagents

-

This compound Stock Solution: Dissolve this compound in sterile DMSO to a stock concentration of 10 mM. Store in aliquots at -20°C, protected from light.

-

Working Substrate Solution: Dilute the 10 mM stock solution in Assay Buffer to the desired final concentration (typically in the range of 10-50 µM). Prepare this solution fresh before each experiment.

-

Cell Lysates: Prepare cell lysates using a suitable lysis buffer compatible with caspase activity assays. Determine the protein concentration of the lysates.

Assay Procedure

-

To each well of a 96-well black microplate, add your cell lysate or purified protein sample.

-

Include appropriate controls:

-

Negative Control: Assay buffer without any sample.

-

Positive Control: Recombinant active caspase-2 or caspase-3.

-

Blank: Sample without the addition of the substrate.

-

-

Initiate the reaction by adding the working substrate solution to each well.

-

Incubate the plate at 37°C, protected from light. The incubation time will need to be optimized (typically 30-120 minutes).

-

Measure the fluorescence intensity at regular intervals or as an endpoint reading using a fluorometric plate reader.

Data Analysis

-

Subtract the fluorescence of the blank from the values of all other wells.

-

Plot the fluorescence intensity versus time to determine the reaction rate.

-

For quantitative analysis, generate a standard curve using free AMC to convert the relative fluorescence units (RFU) to the amount of cleaved substrate.

Applications in Drug Development

The development of specific caspase substrates like this compound is critical for high-throughput screening (HTS) of potential caspase inhibitors or activators. By providing a reliable and quantifiable readout of enzyme activity, this substrate can be employed to:

-

Identify novel caspase inhibitors: Screen compound libraries for molecules that reduce the cleavage of this compound by caspase-2 or caspase-3.

-

Characterize the mechanism of action of drug candidates: Determine if a compound's pro-apoptotic or anti-apoptotic effects are mediated through the modulation of caspase-2 or caspase-3 activity.

-

Profile the selectivity of inhibitors: Assess the specificity of a compound by comparing its inhibitory effect on the cleavage of this compound by different caspases.

Conclusion

This compound represents a valuable addition to the toolbox of researchers studying apoptosis and developing therapeutics that target caspase pathways. Its pentapeptide sequence, designed based on structural insights into caspase-substrate interactions, offers a means to probe the activity of key caspases like caspase-2 and caspase-3. This technical guide provides a foundational understanding of its discovery, properties, and application, empowering scientists to effectively utilize this substrate in their research endeavors. Further characterization of its kinetic parameters across a broader range of caspases will undoubtedly continue to refine its application and contribute to a deeper understanding of the intricate roles of these critical proteases in health and disease.

References

Ac-LDESD-AMC: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and chemical properties of N-Acetyl-L-leucyl-L-aspartyl-L-glutamyl-L-seryl-L-aspartyl-7-amino-4-methylcoumarin (Ac-LDESD-AMC), a fluorogenic substrate pivotal for the study of apoptosis. This document details its chemical characteristics, experimental applications, and its role within critical enzymatic pathways.

Core Chemical Properties and Data

This compound is a synthetic peptide derivative that serves as a highly specific substrate for caspase-2 and caspase-3, key executioner enzymes in the apoptotic cascade. The cleavage of the amide bond between the aspartic acid residue and the 7-amino-4-methylcoumarin (AMC) moiety by these caspases results in the release of the highly fluorescent AMC group. This quantifiable fluorescence provides a direct measure of caspase-2 and caspase-3 activity.

| Property | Value | Reference |

| Molecular Weight | 776.29 g/mol | --INVALID-LINK-- |

| Peptide Sequence | Ac-Leu-Asp-Glu-Ser-Asp (Ac-LDESD) | --INVALID-LINK-- |

| Chemical Formula | C₃₃H₄₄N₆O₁₅ (Calculated) | Calculated based on the known structures of the constituent amino acids (Leucine, Aspartic Acid, Glutamic Acid, Serine), N-acetylation, and the AMC fluorophore. |

| Purity | >96% | --INVALID-LINK-- |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO | |

| Storage Conditions | Store at -20°C or below, protect from light | --INVALID-LINK-- |

Fluorescence Properties of Cleaved AMC:

| Parameter | Wavelength (nm) | Reference |

| Excitation (maximum) | 360-380 | --INVALID-LINK-- |

| Emission (maximum) | 440-460 | --INVALID-LINK-- |

Role in Apoptosis Signaling

This compound is a critical tool for elucidating the enzymatic activity of caspase-2 and caspase-3, which are central to the apoptotic signaling cascade. Caspases are a family of cysteine proteases that execute programmed cell death. The activation of initiator caspases, such as caspase-9, in response to cellular stress leads to the cleavage and activation of executioner caspases, including caspase-3. Caspase-2 is also considered an initiator caspase, activated by the formation of a complex known as the PIDDosome in response to DNA damage. Both caspase-2 and caspase-3 then cleave a host of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Caption: Caspase-2 and -3 activation pathway leading to this compound cleavage.

Experimental Protocols

The following is a generalized protocol for a fluorometric caspase-3 activity assay using an AMC-conjugated substrate like this compound. This protocol can be adapted for caspase-2 assays and should be optimized for specific cell types and experimental conditions.

Materials:

-

Cells of interest (adherent or suspension)

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH₂PO₄/Na₂HPO₄, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM Sodium Pyrophosphate)

-

This compound substrate

-

DMSO

-

2x Reaction Buffer (e.g., 40 mM HEPES pH 7.5, 20% glycerol, 4 mM DTT)

-

96-well black microplate, suitable for fluorescence measurements

-

Fluorometric microplate reader

Experimental Workflow:

Caption: General workflow for a fluorometric caspase assay using this compound.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with an apoptosis-inducing agent for the desired time. Include a vehicle-treated control group.

-

-

Preparation of Cell Lysate:

-

For adherent cells, wash with ice-cold PBS and then add lysis buffer.

-

For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in lysis buffer.

-

Incubate the cell suspension on ice for 10-30 minutes.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

-

Caspase Activity Assay:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 1x Reaction Buffer by diluting the 2x stock and adding DTT to a final concentration of 2 mM immediately before use.

-

In a 96-well black microplate, add 50 µL of cell lysate per well. Include wells with lysis buffer only as a blank.

-

Add 50 µL of 1x Reaction Buffer to each well.

-

To initiate the reaction, add 5 µL of the 10 mM this compound stock solution to each well (final concentration will be approximately 476 µM, this should be optimized).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.

-

-

Data Analysis:

-

Subtract the blank fluorescence values from the sample fluorescence values.

-

Caspase activity can be expressed as the fold-increase in fluorescence compared to the untreated control.

-

This comprehensive guide provides essential information for the effective use of this compound in apoptosis research. For optimal results, it is recommended to perform pilot experiments to determine the ideal cell number, lysate concentration, substrate concentration, and incubation time for your specific experimental setup.

The Correlation of Ac-LDESD-AMC Fluorescence to Enzyme Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorogenic substrate Acetyl-L-Leucyl-L-α-aspartyl-L-α-glutamyl-L-seryl-L-α-aspartyl-7-amino-4-methylcoumarin (Ac-LDESD-AMC) is a valuable tool for the sensitive and specific measurement of caspase activity, particularly for caspase-2 and caspase-3.[1] This in-depth guide elucidates the core principles of its mechanism, provides detailed experimental protocols, and presents relevant data for its application in research and drug development.

The fundamental principle of this assay lies in the enzymatic cleavage of the peptide substrate by an active caspase. In its intact form, the this compound substrate is non-fluorescent. However, upon proteolytic cleavage at the aspartic acid residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is liberated. The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity of the caspase in the sample. This allows for the quantitative determination of enzyme kinetics and the screening of potential inhibitors or activators.

Data Presentation

| Parameter | This compound | Ac-DEVD-AMC (for comparison) |

| Target Enzymes | Caspase-2, Caspase-3[1] | Caspase-3, Caspase-7 |

| Peptide Sequence | Leu-Asp-Glu-Ser-Asp | Asp-Glu-Val-Asp |

| Fluorophore | 7-amino-4-methylcoumarin (AMC) | 7-amino-4-methylcoumarin (AMC) |

| Excitation Wavelength | 360-380 nm[1] | ~380 nm |

| Emission Wavelength | 440-460 nm[1] | 430-460 nm |

| Km Value | Data not available | ~10 µM for Caspase-3[2] |

Signaling Pathways

Caspase-2 and caspase-3 are key players in the intricate signaling cascades of apoptosis (programmed cell death). Understanding their activation pathways is crucial for interpreting experimental results obtained using the this compound substrate.

Figure 1. Simplified signaling pathways for the activation of caspase-2 and caspase-3.

Experimental Protocols

The following is a generalized protocol for a fluorometric caspase activity assay using this compound in cell lysates. This protocol should be optimized for specific cell types and experimental conditions.

1. Reagent Preparation

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT. Store at 4°C. Add DTT fresh before use.

-

Assay Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, and 2 mM DTT. Store at 4°C. Add DTT fresh before use.

-

This compound Stock Solution: Dissolve lyophilized this compound in sterile DMSO to a concentration of 10 mM. Store in aliquots at -20°C, protected from light.

-

AMC Standard Stock Solution: Dissolve pure AMC in DMSO to a concentration of 1 mM. This will be used to generate a standard curve to quantify the amount of cleaved substrate. Store in aliquots at -20°C.

2. Cell Lysate Preparation

-

Induce apoptosis in your cell line of interest using the desired stimulus. A negative control of untreated cells should be processed in parallel.

-

Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 1-2 million cells).

-

Incubate on ice for 15-20 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled microfuge tube. This is your cell lysate.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).

3. Caspase Activity Assay

-

Prepare an AMC standard curve by making serial dilutions of the AMC stock solution in Assay Buffer. A typical range would be from 0 to 20 µM.

-

In a 96-well black, flat-bottom microplate, add the following to each well:

-

50 µL of cell lysate (adjust volume to have 50-100 µg of total protein).

-

Bring the total volume to 100 µL with Assay Buffer.

-

-

Prepare a blank for each sample containing cell lysate and Assay Buffer but no substrate.

-

Initiate the reaction by adding 2 µL of the 10 mM this compound stock solution to each well (final concentration: 200 µM).

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

-

Take readings every 5-10 minutes for 1-2 hours.

4. Data Analysis

-

Subtract the background fluorescence (from the blank wells) from the sample readings.

-

Plot the fluorescence intensity versus time. The slope of the linear portion of this curve represents the reaction rate.

-

Use the AMC standard curve to convert the fluorescence readings into the amount of AMC released (in pmol or nmol).

-

Express the caspase activity as the rate of AMC release per unit of time per amount of protein (e.g., pmol AMC/min/mg protein).

Experimental Workflow

The following diagram illustrates the general workflow for a typical caspase activity assay using this compound.

Figure 2. A generalized workflow for the this compound caspase activity assay.

References

The Application of Fluorogenic Substrates in Early-Stage Drug Discovery: A Technical Guide to Targeting Caspase-6

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Caspases, a family of cysteine-aspartic proteases, are critical mediators of apoptosis (programmed cell death) and inflammation.[1] Among them, caspase-6 has emerged as a compelling therapeutic target, particularly in the context of neurodegenerative diseases such as Huntington's and Alzheimer's disease.[2][3][4] In these conditions, aberrant caspase-6 activity contributes to the cleavage of key neuronal proteins, including huntingtin (HTT) and Amyloid Precursor Protein (APP), leading to toxic fragments, protein aggregation, and ultimately, neuronal dysfunction and loss.[1][5] This central role in disease pathology makes the discovery of potent and selective caspase-6 inhibitors a significant goal for therapeutic intervention.

Early-stage drug discovery for enzyme inhibitors heavily relies on robust, sensitive, and high-throughput screening (HTS) assays. Fluorogenic peptide substrates are pivotal tools in this process, enabling the rapid and quantitative assessment of enzyme activity. This guide provides a detailed overview of the application of such substrates, using the well-characterized caspase-6 substrate, Ac-VEID-AMC, as a primary example to illustrate the principles and methodologies involved.

A Note on the Substrate Query: Initial research for "Ac-LDESD-AMC" suggests this peptide sequence is recognized as a substrate for caspase-2. Given the context of targeting caspase-6 in neurodegeneration, this guide will focus on the validated and widely used caspase-6 substrate, Ac-Val-Glu-Ile-Asp-AMC (Ac-VEID-AMC). The tetrapeptide sequence VEID is derived from the caspase-6 cleavage site in lamin A, a key endogenous substrate.[1][6]

Mechanism of Action: Fluorogenic Caspase-6 Assay

The assay principle is based on the enzymatic cleavage of a synthetic peptide substrate that is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the Ac-VEID-AMC substrate is non-fluorescent as the AMC fluorophore is quenched. Upon incubation with active caspase-6, the enzyme recognizes and cleaves the peptide bond after the aspartate residue (D) in the VEID sequence. This releases the free AMC molecule, which is highly fluorescent. The resulting fluorescence intensity is directly proportional to the caspase-6 activity and can be measured using a spectrofluorometer.

Quantitative Data for Caspase-6 and the Ac-VEID-AMC Substrate

The following tables summarize key kinetic parameters for caspase-6 with the Ac-VEID-AFC/AMC substrate and inhibitory constants for a standard caspase-6 inhibitor. This data is crucial for assay development, validation, and the interpretation of screening results.

Table 1: Kinetic Parameters of Human Caspase-6 with Ac-VEID-Fluorophore Substrates

| Parameter | Reported Value | Substrate | Reference |

| Km | 30 µM | Ac-VEID-AMC | [2] |

| 30.9 ± 2.2 µM | Ac-VEID-AFC | [3] | |

| kcat/Km | 168,000 M-1s-1 | Ac-VEID-AMC | [2] |

| 139,200 M-1s-1 | Ac-VEID-AFC | [3] |

AFC (7-amino-4-trifluoromethylcoumarin) is another common fluorophore with similar spectral properties to AMC.

Table 2: IC50 Values for Caspase-6 Inhibitors Determined with VEID-based Assays

| Inhibitor | Reported IC50 Value | Assay Type | Reference |

| Ac-VEID-CHO | 12 nM | Fluorometric (Z-VEID-AFC) | [7][8] |

| 16.2 nM | Biochemical Assay | [9] | |

| 56 ± 6 nM | Fluorometric (Ac-VEID-AFC) | [3] | |

| Zinc (Zn2+) | 3.4 ± 0.5 µM | Fluorometric (Z-DEVD-AFC) | [10] |

Ac-VEID-CHO is a peptide aldehyde that acts as a potent, reversible inhibitor of caspase-6 and is often used as a positive control in screening assays.

Experimental Protocols

Recombinant Caspase-6 Activity Assay (96-well plate format)

This protocol is designed for the biochemical characterization of caspase-6 activity and for testing putative inhibitors.

Materials:

-

Assay Buffer: 20 mM HEPES (pH 7.4), 2 mM EDTA, 0.1% CHAPS, 5 mM DTT.[5]

-

Recombinant Human Caspase-6: Diluted in Assay Buffer to the desired final concentration (e.g., 10 nM).

-

Caspase-6 Substrate Solution: Ac-VEID-AMC, 5 mM stock in DMSO, diluted to 100 µM in Assay Buffer for a final assay concentration of 50 µM.[1][5]

-

Test Compounds (Inhibitors): Diluted in DMSO, then serially diluted in Assay Buffer.

-

Positive Control Inhibitor: Ac-VEID-CHO, 1 mM stock in DMSO, diluted in Assay Buffer (e.g., final concentration of 0.5 µM completely inhibits the enzyme).[5]

-

96-well black, flat-bottom plates.

-

Fluorescence plate reader with excitation at 340-360 nm and emission at 440-460 nm.[2][11][12]

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare working dilutions of the enzyme, substrate, and compounds immediately before use.

-

Assay Plate Setup:

-

Add 40 µL of Assay Buffer to all wells.

-

Add 10 µL of test compound dilutions or vehicle control (e.g., Assay Buffer with DMSO) to the appropriate wells.

-

For the positive control, add 10 µL of the diluted Ac-VEID-CHO solution.

-

-

Enzyme Addition: Add 50 µL of the diluted caspase-6 enzyme solution to all wells except the "no enzyme" blank controls (add 50 µL of Assay Buffer to these). The total volume is now 100 µL.

-

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow inhibitors to bind to the enzyme.[1][7]

-

Initiate Reaction: Start the enzymatic reaction by adding 50 µL of the 100 µM Ac-VEID-AMC substrate solution to all wells using a multichannel pipette. The final volume is 150 µL and the final substrate concentration is ~33.3 µM. Note: Some protocols add substrate and enzyme in different orders or volumes; consistency is key.[5]

-

Kinetic Measurement: Immediately place the plate in the spectrofluorometer. Read the fluorescence intensity at 5-minute intervals for 20-60 minutes.[5]

-

Data Analysis:

-

Subtract the background fluorescence from the "no enzyme" wells.

-

Calculate the reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.

-

For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

-

Caspase-6 Signaling in Neurodegeneration

The rationale for targeting caspase-6 stems from its position in pathological signaling cascades in the brain. In diseases like Huntington's and Alzheimer's, cellular stress and excitotoxicity can lead to the activation of initiator caspases, which in turn activate executioner caspases, including caspase-6. Active caspase-6 then cleaves specific substrates that are central to the disease process, initiating a cascade of events that culminates in neuronal death. Identifying inhibitors that block this initial cleavage event is a key strategy for developing disease-modifying therapies.

Conclusion

The fluorogenic substrate Ac-VEID-AMC is an invaluable tool for the study of caspase-6 and the discovery of its inhibitors. The straightforward, sensitive, and scalable nature of assays employing this substrate makes it ideally suited for high-throughput screening campaigns in early-stage drug discovery. By enabling the identification of molecules that can modulate the activity of this critical enzyme, these methods provide a direct path toward developing novel therapeutics for devastating neurodegenerative disorders. A thorough understanding of the assay principles, quantitative parameters, and experimental protocols outlined in this guide is essential for any researcher aiming to target caspase-6 for therapeutic intervention.

References

- 1. Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05827H [pubs.rsc.org]

- 2. Enzo Life Sciences Ac-VEID-AMC (5mg). CAS: 219137-97-0, Quantity: Each | Fisher Scientific [fishersci.com]

- 3. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arp1.com [arp1.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. A Whole Cell Assay to Measure Caspase-6 Activity by Detecting Cleavage of Lamin A/C - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Zinc-mediated Allosteric Inhibition of Caspase-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Ac-VEID-AMC_TargetMol [targetmol.com]

The Role of Ac-LDESD-AMC in Cell Death Research: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate Ac-LDESD-AMC and its application in the study of programmed cell death. We will delve into its mechanism of action, its utility in assays for specific caspases, and the broader context of the signaling pathways it helps to elucidate. This document will serve as a valuable resource for researchers in apoptosis, neuroscience, and cancer biology, as well as for professionals involved in the discovery and development of therapeutics targeting cell death pathways.

Introduction to this compound and Caspase-Mediated Cell Death

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or infected cells. A key family of proteases responsible for the execution of apoptosis is the caspases (cysteine-aspartic proteases). These enzymes are present in cells as inactive zymogens and are activated in a cascade-like fashion in response to apoptotic stimuli. Caspases are broadly categorized into initiator caspases (e.g., caspase-2, -8, -9, -10) and executioner caspases (e.g., caspase-3, -6, -7).

This compound (Acetyl-L-Leucyl-L-α-aspartyl-L-α-glutamyl-L-seryl-L-α-aspartyl-7-amino-4-methylcoumarin) is a synthetic fluorogenic substrate designed to measure the activity of specific caspases. It is recognized as a substrate for both caspase-2 and caspase-3. The peptide sequence LDESD is recognized and cleaved by these caspases. Upon cleavage, the fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released, and its fluorescence can be measured to quantify enzyme activity.

Mechanism of Action

The utility of this compound in cell death research lies in its straightforward mechanism of action. The AMC fluorophore is quenched by the attached peptide sequence. When an active caspase (caspase-2 or caspase-3) recognizes and cleaves the peptide at the aspartic acid residue, AMC is liberated. The free AMC molecule fluoresces brightly when excited with ultraviolet light (typically around 360-380 nm), with an emission maximum in the blue range (around 440-460 nm). The rate of increase in fluorescence is directly proportional to the activity of the caspase in the sample.

Data Presentation: Quantitative Analysis of Caspase Substrates

It's important to note that there is significant overlap in the substrate specificities of caspases, particularly between caspase-2 and the executioner caspases. For instance, the commonly used caspase-2 substrate Ac-VDVAD-AFC is also efficiently cleaved by caspase-3.[1] This highlights the importance of using multiple lines of evidence and specific inhibitors to dissect the activity of individual caspases in complex biological samples.

| Substrate | Caspase | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Ac-DEVD-AMC | Caspase-3 | 10 | - | - | [2] |

| Ac-VDVAD-AFC | Caspase-2 | 13 ± 2 | 1.8 ± 0.1 | 140,000 | [1] |

| Ac-VDVAD-AFC | Caspase-3 | 16 ± 2 | 4.3 ± 0.3 | 270,000 | [1] |

| Ac-VDTTD-AFC | Caspase-2 | 18 ± 2 | 7.7 ± 0.6 | 430,000 | [1] |

| Ac-VDTTD-AFC | Caspase-3 | 23 ± 3 | 7.2 ± 0.5 | 310,000 | [1] |

Note: Data for this compound is not explicitly available in the reviewed literature. The table provides comparative data for commonly used caspase substrates. "-" indicates data not found.

Signaling Pathways

This compound is a tool to measure the activity of caspase-2 and caspase-3, which are involved in distinct but interconnected cell death signaling pathways.

Caspase-3 Activation Pathways

Caspase-3 is a key executioner caspase, activated by both the intrinsic and extrinsic apoptotic pathways.

-

Intrinsic Pathway (Mitochondrial Pathway): This pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal. This leads to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which induce mitochondrial outer membrane permeabilization (MOMP). Cytochrome c is then released from the mitochondria into the cytosol, where it binds to Apaf-1, leading to the formation of the apoptosome. The apoptosome recruits and activates the initiator caspase-9, which in turn cleaves and activates caspase-3.

-

Extrinsic Pathway (Death Receptor Pathway): This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins (e.g., FADD) and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is activated and then directly cleaves and activates caspase-3.

Caspase-2 Activation Pathway

Caspase-2 is an initiator caspase that is activated in response to various cellular stresses, including DNA damage and metabolic stress. Its activation is often mediated by a large protein complex called the PIDDosome.

-

PIDDosome-Mediated Activation: In response to cellular stress, the protein PIDD1 (p53-induced protein with a death domain 1) is expressed. PIDD1, along with the adaptor protein RAIDD, forms the core of the PIDDosome. This complex then recruits pro-caspase-2 monomers, leading to their dimerization and subsequent auto-activation.

-

Downstream Effects: Activated caspase-2 can cleave a number of substrates, with one of the most significant being the pro-apoptotic Bcl-2 family member, Bid. Cleavage of Bid generates a truncated form, tBid, which translocates to the mitochondria and induces MOMP, thereby initiating the intrinsic apoptosis pathway.

Experimental Protocols

The following protocols are adapted from established methods for measuring caspase activity using fluorogenic substrates and can be applied to this compound.

Caspase Activity Assay in Cell Lysates

This protocol describes the measurement of caspase-2 or caspase-3 activity in cell lysates.

Materials:

-

Cells of interest (adherent or suspension)

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

-

This compound substrate (stock solution in DMSO)

-

Assay Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

-

96-well black microplate

-

Fluorometer with excitation at ~380 nm and emission at ~460 nm

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with the apoptosis-inducing agent for the desired time. Include an untreated control.

-

-

Cell Lysis:

-

Adherent cells: Wash cells with ice-cold PBS, then add ice-cold Cell Lysis Buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Suspension cells: Pellet cells by centrifugation, wash with ice-cold PBS, and resuspend in ice-cold Cell Lysis Buffer.

-

Incubate the lysate on ice for 10-20 minutes.

-

Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cytosolic extract) for the assay.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

-

Caspase Activity Assay:

-

In a 96-well black microplate, add 50-100 µg of protein lysate to each well.

-

Bring the total volume in each well to 100 µL with Assay Buffer.

-

Prepare a blank well containing Assay Buffer only.

-

Add this compound to each well to a final concentration of 50 µM.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence at regular intervals (e.g., every 5-10 minutes for 1-2 hours) using a fluorometer.

-

-

Data Analysis:

-

Subtract the blank reading from all measurements.

-

Plot the fluorescence intensity versus time. The slope of the linear portion of the curve represents the caspase activity.

-

Activity can be expressed as relative fluorescence units (RFU) per minute per milligram of protein.

-

Experimental Workflow

The following diagram illustrates a typical workflow for a caspase activity assay using this compound.

Conclusion

This compound is a valuable tool for researchers studying the intricate mechanisms of cell death. Its ability to serve as a substrate for both the initiator caspase-2 and the key executioner caspase-3 allows for the sensitive detection of apoptotic activity in a variety of experimental systems. While careful consideration of substrate overlap with other caspases is necessary, when used in conjunction with specific inhibitors and other molecular techniques, this compound can provide significant insights into the activation of these critical proteases. This technical guide provides the foundational knowledge and practical protocols to effectively utilize this compound in cell death research and drug discovery.

References

Methodological & Application

Application Notes and Protocols for In Vitro Caspase Assays using Ac-LDESD-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspases, a family of cysteine-aspartic proteases, are central regulators of apoptosis (programmed cell death) and inflammation. The detection of caspase activity is a critical tool for research in numerous fields, including cancer biology, neurodegenerative diseases, and immunology. This document provides detailed application notes and protocols for the use of the fluorogenic substrate Ac-LDESD-AMC in in vitro caspase activity assays. While this compound is primarily a substrate for caspase-2 and caspase-3, this guide will also address assays for caspase-6, for which the substrate Ac-VEID-AMC is recommended for optimal specificity and activity.

This compound: A Fluorogenic Substrate for Caspase-2 and Caspase-3

This compound (Acetyl-L-Leucyl-L-α-aspartyl-L-α-glutamyl-L-seryl-L-α-aspartyl-7-amino-4-methylcoumarin) is a synthetic peptide substrate that can be cleaved by active caspases, particularly caspase-2 and caspase-3. The cleavage of the peptide releases the fluorescent 7-amino-4-methylcoumarin (AMC) group, which can be quantified by measuring its fluorescence emission. The intensity of the fluorescence is directly proportional to the caspase activity in the sample. In some contexts, this compound has also been described as a caspase-2 inhibitor.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and the recommended substrate for caspase-6, Ac-VEID-AMC.

| Parameter | This compound | Ac-VEID-AMC |

| Primary Target Caspases | Caspase-2, Caspase-3 | Caspase-6 |

| Peptide Sequence | Ac-Leu-Asp-Glu-Ser-Asp-AMC | Ac-Val-Glu-Ile-Asp-AMC |

| Excitation Wavelength | 360-380 nm | 360-400 nm |

| Emission Wavelength | 440-460 nm | 440-505 nm |

| Typical Working Concentration | 10-50 µM | 50-200 µM[1] |

| Solvent for Stock Solution | DMSO | DMSO |

Signaling Pathways

Caspases are key components of the apoptotic signaling cascade, which can be broadly divided into the intrinsic and extrinsic pathways. Both pathways converge on the activation of effector caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the dismantling of the cell.

Figure 1. Simplified overview of the intrinsic and extrinsic apoptosis pathways leading to the activation of effector caspases.

Experimental Protocols

The following protocols provide a general framework for in vitro caspase activity assays. It is recommended to optimize parameters such as substrate and protein concentrations for each specific experimental setup.

Experimental Workflow

Figure 2. General workflow for an in vitro fluorometric caspase assay.

I. Reagent Preparation

1. Assay Buffer (1X):

-

20 mM HEPES (pH 7.5)

-

10% Glycerol

-

2 mM DTT (add fresh before use)

2. Cell Lysis Buffer (1X):

-

10 mM Tris-HCl (pH 7.5)

-

100 mM NaCl

-

1 mM EDTA

-

0.1% Triton X-100

-

Protease inhibitor cocktail (optional, to inhibit non-caspase proteases)

3. Substrate Stock Solution (10 mM):

-

Dissolve this compound or Ac-VEID-AMC in sterile, anhydrous DMSO to a final concentration of 10 mM.

-

Store in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

4. Substrate Working Solution (e.g., 2X concentration):

-

Immediately before use, dilute the 10 mM stock solution in 1X Assay Buffer to the desired final concentration (e.g., for a final concentration of 50 µM in the assay, prepare a 100 µM working solution).

5. Cell Lysate Preparation:

-

Culture and treat cells as required for your experiment.

-

For adherent cells, wash with ice-cold PBS, then scrape cells in Cell Lysis Buffer.

-

For suspension cells, pellet by centrifugation, wash with ice-cold PBS, and resuspend in Cell Lysis Buffer.

-

Incubate on ice for 10-30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

II. Caspase Activity Assay Protocol (96-well plate format)

-

Plate Setup:

-

On a black, flat-bottom 96-well microplate, add 50 µL of cell lysate (containing 20-100 µg of total protein) to each well.

-

Controls:

-

Negative Control: Lysate from untreated or vehicle-treated cells.

-

Blank: 50 µL of Cell Lysis Buffer without cell lysate (to measure background fluorescence of the buffer and substrate).

-

Inhibitor Control (Optional): Pre-incubate a sample of your active lysate with a specific caspase inhibitor (e.g., Z-VAD-FMK for pan-caspase inhibition) for 30 minutes at 37°C before adding the substrate.

-

-

-

Reaction Initiation:

-

Add 50 µL of the 2X substrate working solution (this compound for caspase-2/3 or Ac-VEID-AMC for caspase-6) to each well. The final volume in each well will be 100 µL.

-

-

Incubation:

-

Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may vary depending on the level of caspase activity and should be determined empirically. For kinetic assays, measurements can be taken at regular intervals (e.g., every 5-10 minutes).

-

-

Fluorescence Measurement:

-

Measure the fluorescence using a microplate fluorometer.

-

For this compound and Ac-VEID-AMC: Set the excitation wavelength to 360-380 nm and the emission wavelength to 440-460 nm. For Ac-VEID-AMC, an emission wavelength up to 505 nm can also be used.

-

III. Data Analysis

-

Subtract Background: For each sample and control, subtract the fluorescence reading of the blank well.

-

Calculate Fold-Change in Activity: Divide the background-subtracted fluorescence of the treated samples by the background-subtracted fluorescence of the negative control (untreated) samples. This will give the fold-increase in caspase activity.

-

Standard Curve (Optional): To quantify the amount of AMC released, a standard curve can be generated using known concentrations of free AMC. This allows for the calculation of caspase activity in units such as pmol of AMC released per minute per mg of protein.

Recommendations for Caspase-6 Assays

While this compound is a substrate for caspase-2 and -3, for the specific and sensitive detection of caspase-6 activity, the use of Ac-VEID-AMC is strongly recommended.[1][2] The VEID peptide sequence is the preferred cleavage motif for caspase-6.[3] A final concentration of 50 µM Ac-VEID-AMC in the assay is a common starting point, with maximal activity potentially achieved at concentrations up to 200 µM.[1]

Troubleshooting

-

High Background Fluorescence:

-

Ensure the substrate stock solution has been stored properly to prevent degradation.

-

Check for contamination of reagents or buffers.

-

Use a plate reader with appropriate filters to minimize light leakage.

-

-

Low Signal:

-

Increase the amount of cell lysate per well.

-

Increase the incubation time.

-

Ensure that the caspases in your lysate are active (use a positive control if available).

-

Optimize the substrate concentration.

-

-

High Well-to-Well Variability:

-

Ensure accurate and consistent pipetting.

-

Mix reagents thoroughly before adding to the plate.

-

Ensure a homogenous cell lysate.

-

By following these detailed protocols and application notes, researchers can effectively utilize this compound and other fluorogenic substrates for the reliable measurement of in vitro caspase activity.

References

Application Notes and Protocols: Step-by-Step Guide for Measuring Ac-LDESD-AMC Fluorescence

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caspase-6 is a member of the cysteine-aspartic acid protease (caspase) family, which plays a critical role in the execution phase of apoptosis.[1][2] It is also implicated in neurodegenerative diseases such as Huntington's and Alzheimer's disease.[3] The activation of caspase-6 is a key event in the apoptotic cascade, leading to the cleavage of specific cellular substrates, including nuclear lamins, which results in the characteristic nuclear shrinkage and fragmentation observed in apoptotic cells.[2][4]

The fluorogenic substrate Ac-LDESD-AMC (Acetyl-Leu-Asp-Glu-Ser-Asp-7-amino-4-methylcoumarin) is a sensitive and specific tool for measuring caspase-6 activity. The peptide sequence LDESD is a recognition site for caspase-6. Upon cleavage by active caspase-6, the fluorophore 7-amino-4-methylcoumarin (AMC) is released. The liberated AMC emits a bright fluorescence signal when excited with ultraviolet light, which can be quantified to determine caspase-6 activity. This assay provides a robust and high-throughput method for screening potential caspase-6 inhibitors and for studying the role of caspase-6 in various physiological and pathological processes.

Signaling Pathway

Caspase-6 is an executioner caspase that can be activated by initiator caspases such as caspase-8 and caspase-9 in response to both extrinsic and intrinsic apoptotic signals. Once activated, caspase-6 participates in the proteolytic cascade that dismantles the cell.

Caption: Caspase-6 activation pathway in apoptosis.

Experimental Protocols

Materials and Reagents

| Reagent/Equipment | Supplier | Notes |

| This compound Substrate | Various | Store at -20°C, protected from light. |

| Recombinant Human Caspase-6 | Various | Store at -80°C. |

| Caspase-6 Inhibitor (e.g., Ac-VEID-CHO) | Various | Store at -20°C. |

| Assay Buffer | In-house preparation or commercial | See section 3.2 for composition. |

| 96-well black, flat-bottom microplate | Various | For fluorescence measurements. |

| Fluorescence microplate reader | Various | Capable of Ex/Em = 360/460 nm. |

| Dithiothreitol (DTT) | Various | Add fresh to assay buffer. |

| Cell Lysis Buffer (optional) | Various | For assays with cell extracts. |

| Protein Assay Reagent (e.g., BCA) | Various | For normalizing activity to protein concentration. |

Reagent Preparation

-

Assay Buffer (1X):

-

20 mM HEPES, pH 7.5

-

10% (w/v) Sucrose

-

0.1% (w/v) CHAPS

-

10 mM DTT (add fresh before use)

-

Store the buffer without DTT at 4°C.

-

-

This compound Substrate (10 mM Stock):

-

Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Aliquot and store at -20°C, protected from light.

-

-

Recombinant Caspase-6 (1 µM Stock):

-

Reconstitute lyophilized enzyme in assay buffer to a final concentration of 1 µM.

-

Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

-

Caspase-6 Inhibitor (1 mM Stock):

-

Dissolve the inhibitor (e.g., Ac-VEID-CHO) in DMSO to a final concentration of 1 mM.

-

Aliquot and store at -20°C.

-

Experimental Workflow

References

Application Notes and Protocols for Ac-LDESD-AMC in a 96-Well Plate Fluorescence Reader Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-LDESD-AMC (N-Acetyl-L-Leucyl-L-Aspartyl-L-Glutamyl-L-Seryl-L-Aspartyl-7-amino-4-methylcoumarin) is a fluorogenic substrate designed for the sensitive detection of Caspase-2 and Caspase-3 activity. These caspases are critical mediators of apoptosis, or programmed cell death, and are key targets in drug discovery for cancer and neurodegenerative diseases. This document provides detailed protocols for utilizing this compound in a 96-well plate format for fluorescence-based enzyme activity assays, suitable for high-throughput screening and inhibitor profiling.

The assay principle is based on the enzymatic cleavage of the peptide sequence by active Caspase-2 or Caspase-3. This cleavage releases the fluorescent 7-amino-4-methylcoumarin (AMC) group, which can be quantified using a fluorescence plate reader. The resulting fluorescent signal is directly proportional to the caspase activity.

Signaling Pathway of Caspase-2 and Caspase-3 Activation

Caspase-2 and Caspase-3 are key players in the apoptotic signaling cascade. Caspase-2 is considered an initiator caspase, activated upstream in response to cellular stress signals such as DNA damage. Caspase-3 is an executioner caspase, responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological changes of apoptosis.

Caption: Caspase-2 and -3 signaling pathway.

Data Presentation

Quantitative kinetic parameters for the enzymatic reaction of Caspase-2 and Caspase-3 with this compound are essential for comparative studies and inhibitor characterization. While extensive kinetic data for this specific substrate is not widely published, the following table provides a template for presenting such data. Researchers are encouraged to determine these parameters empirically for their specific assay conditions. For reference, typical Km values for AMC-based caspase substrates are in the low micromolar range.

| Enzyme | Parameter | Value | Units |

| Caspase-2 | Km | TBD | µM |

| kcat | TBD | s-1 | |

| kcat/Km | TBD | M-1s-1 | |

| Caspase-3 | Km | TBD | µM |

| kcat | TBD | s-1 | |

| kcat/Km | TBD | M-1s-1 |

TBD: To Be Determined. Researchers should perform substrate titration experiments to determine these values.

Experimental Protocols

Materials and Reagents

-

This compound substrate (lyophilized)

-

Recombinant human Caspase-2 (active)

-

Recombinant human Caspase-3 (active)

-

Assay Buffer: 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT.

-

DMSO (Dimethyl sulfoxide), anhydrous

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader with excitation and emission filters for AMC (Excitation: 360-380 nm, Emission: 440-460 nm)

-

Multichannel pipettes and sterile, disposable tips

-

Cell Lysis Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA.

Preparation of Reagents

-

This compound Stock Solution (10 mM): Dissolve the lyophilized this compound in anhydrous DMSO to make a 10 mM stock solution. Mix by vortexing until fully dissolved. Store in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Enzyme Stock Solutions: Prepare stock solutions of recombinant Caspase-2 and Caspase-3 in a suitable buffer (as recommended by the supplier) at a concentration of 1 mg/mL. Store in small aliquots at -80°C.

-

Working Enzyme Solutions: On the day of the experiment, thaw the enzyme stock solutions on ice and dilute to the desired working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically but a starting concentration of 1-10 nM is recommended.

-

Working Substrate Solution: Dilute the 10 mM this compound stock solution in Assay Buffer to the desired final concentration. A typical starting concentration is 50 µM.[1]

Experimental Workflow for Purified Enzyme Assay

References

Application Notes and Protocols for Monitoring Apoptosis in Primary Cell Culture using a Caspase-6 Fluorogenic Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged cells. A key family of proteases that execute this process are the caspases. Caspase-6, an executioner caspase, plays a crucial role in the downstream events of apoptosis, including the cleavage of cellular substrates like lamin A/C, leading to nuclear shrinkage and fragmentation.[1][2] Monitoring the activity of caspase-6 provides a reliable indicator of apoptotic progression and is a valuable tool in basic research and drug development for screening compounds that modulate apoptosis.

This document provides detailed application notes and protocols for the use of a fluorogenic assay to monitor caspase-6 activity in primary cell cultures.

Important Note on Substrate Specificity: The user's query specified the substrate Ac-LDESD-AMC. However, extensive literature review indicates that This compound is a substrate for caspase-2 and caspase-3 , not caspase-6.[3][4][5] The consensus and commercially available fluorogenic substrate for measuring caspase-6 activity is Ac-VEID-AMC (N-Acetyl-Val-Glu-Ile-Asp-7-amido-4-methylcoumarin) or its analogue Ac-VEID-AFC (N-Acetyl-Val-Glu-Ile-Asp-7-amido-4-trifluoromethylcoumarin).[6][7] Caspase-6 demonstrates a substrate preference for the VEID peptide sequence.[7] Therefore, these application notes and protocols will focus on the use of Ac-VEID-AMC/AFC for the specific and accurate measurement of caspase-6 activity.

Principle of the Assay